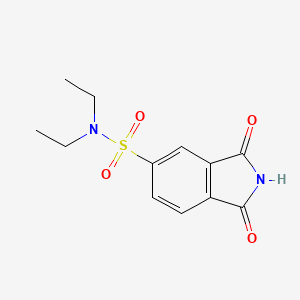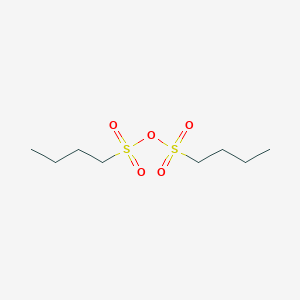
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate is a coordination compound with the molecular formula C24H44Cl2N4NiO8. It is composed of nickel(2+) ions coordinated with 2-isocyano-2-methylbutane ligands and diperchlorate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate typically involves the reaction of nickel(2+) salts with 2-isocyano-2-methylbutane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(2+) ions to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2-isocyano-2-methylbutane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of nickel, while substitution reactions can yield new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Wirkmechanismus
The mechanism of action of 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel(2+) ions serve as the central metal atoms, while the 2-isocyano-2-methylbutane ligands provide stability and reactivity. The diperchlorate anions balance the charge and contribute to the compound’s overall stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(2+) perchlorate–2-isocyano-2-methylbutane (1/2/4): A similar coordination compound with different stoichiometry.
Nickel(2+), tetrakis(2-isocyano-2-methylbutane)-, diperchlorate: Another variant with a different ligand arrangement.
Uniqueness
2-Isocyano-2-methylbutane;nickel(2+);diperchlorate is unique due to its specific ligand arrangement and the presence of diperchlorate anions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
106859-37-4 |
|---|---|
Molekularformel |
C24H44Cl2N4NiO8 |
Molekulargewicht |
646.2 g/mol |
IUPAC-Name |
2-isocyano-2-methylbutane;nickel(2+);diperchlorate |
InChI |
InChI=1S/4C6H11N.2ClHO4.Ni/c4*1-5-6(2,3)7-4;2*2-1(3,4)5;/h4*5H2,1-3H3;2*(H,2,3,4,5);/q;;;;;;+2/p-2 |
InChI-Schlüssel |
RCVUMBRGCRVPLS-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


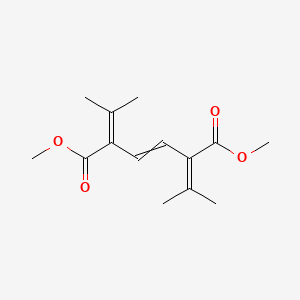
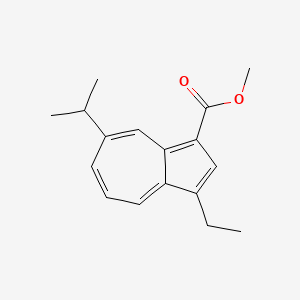
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
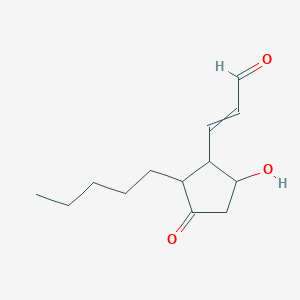
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
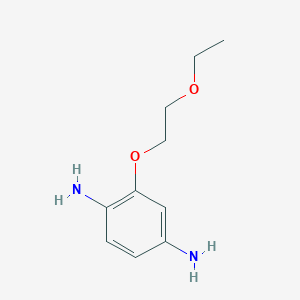
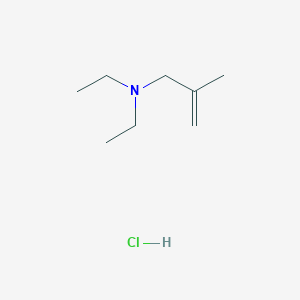
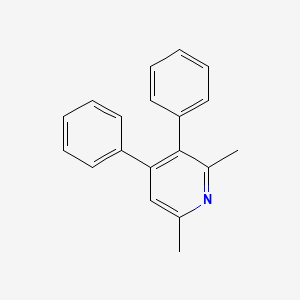
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
